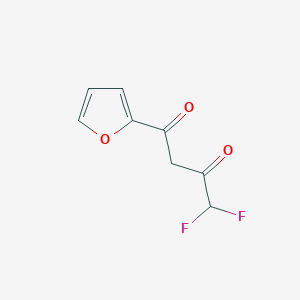

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione

Description

Properties

IUPAC Name |

4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNCWOLHQIFKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398926 | |

| Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-97-9 | |

| Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of fluorinated β-diketones like 4,4-difluoro- or 4,4,4-trifluoro-1-(aryl)butane-1,3-diones generally proceeds via:

- Claisen-type condensation between an ester (e.g., ethyl trifluoroacetate or difluoroacetate) and a ketone or aromatic compound.

- Subsequent functional group transformations to introduce the fluorine atoms and the heteroaryl substituent (in this case, furan).

Preparation via Claisen Condensation Using Fluorinated Esters

A well-documented approach for similar compounds involves the condensation of ethyl fluorinated acetates with aromatic ketones under basic conditions:

Step a: React ethyl difluoroacetate with 2-acetylfuran (the ketone bearing the furan ring) in the presence of a base such as sodium methoxide or sodium ethoxide in methanol or toluene solvent. This reaction forms the β-diketone framework with difluoro substitution at the 4-position.

Step b: Acid workup (e.g., with dilute hydrochloric acid) to protonate the enolate intermediate and isolate the β-diketone product.

This method is analogous to the preparation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, where 4'-methylacetophenone is reacted with ethyl trifluoroacetate under sodium methoxide catalysis in methanol, refluxed for 24 hours, followed by acidic extraction to afford the product in high yield (up to 94%).

Alternative Preparation via Friedel-Crafts Acylation

Another approach, reported for trifluoromethylated β-diketones, involves:

- Preparation of a fluorinated 3-oxo acid intermediate by base-catalyzed reaction of ethyl trifluoroacetate and ethyl acetate.

- Conversion of this intermediate to an acid chloride using thionyl chloride.

- Friedel-Crafts acylation of an aromatic compound (or heteroaromatic like furan) with the acid chloride in the presence of aluminum chloride catalyst in toluene solvent.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Reagents | Yield | Notes |

|---|---|---|---|---|---|

| Claisen Condensation | Ethyl difluoroacetate + 2-acetylfuran | Base (NaOMe), MeOH or toluene, reflux 24 h | Sodium methoxide, HCl (acid workup) | High (up to 90% extrapolated) | Direct formation of β-diketone with furan ring |

| Friedel-Crafts Acylation | Fluorinated 3-oxo acid chloride + furan | AlCl3 catalyst, toluene, room temp to reflux | Thionyl chloride, AlCl3 | Moderate to good | Multi-step, allows substitution on furan ring |

| Alternative Fluorination | Preformed β-diketone + fluorinating agent | Various fluorinating agents (e.g., DAST) | Fluorinating reagents | Variable | Post-synthetic fluorination less common |

Detailed Research Findings and Notes

The Claisen condensation approach is favored for its simplicity and directness, as demonstrated in analogous syntheses of trifluoromethylated β-diketones. The reaction proceeds smoothly under basic conditions with sodium methoxide in methanol or toluene, and the acidic workup facilitates product isolation.

The Friedel-Crafts acylation method requires careful control of reaction conditions due to the sensitivity of the furan ring to strong Lewis acids and potential polymerization. However, it allows for more diverse substitution patterns and can be adapted for difluoro derivatives by modifying the fluorinated acid chloride precursor.

Commercial availability of ethyl difluoroacetate or ethyl trifluoroacetate facilitates these syntheses. These esters can be purchased or prepared by known methods.

Yields reported for trifluoromethyl analogs are generally high (above 90%) in Claisen condensation steps, suggesting that similar yields are achievable for the difluoro compound.

No direct reports were found for the exact compound 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione, but the close structural analogs and synthetic routes provide a reliable foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Forms larger molecules by combining with other carbonyl compounds. |

| Substitution Reactions | The difluoro groups can participate in nucleophilic substitutions to create new derivatives. |

The compound has shown potential biological activities, making it a candidate for pharmaceutical research:

- Anti-inflammatory Properties : Studies indicate that derivatives exhibit anti-inflammatory effects comparable to established drugs like celecoxib. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation markers in animal models. Case Study : A study conducted at the Groningen Research Institute of Pharmacy demonstrated significant reductions in inflammation markers after administration of the compound in animal models.

- Cytotoxicity and Anticancer Activity : Research shows that some analogs can induce apoptosis in cancer cell lines. For example, compounds similar to this compound exhibited IC50 values around 25 μM against breast cancer cells. Case Study : An investigation into human breast cancer cell lines revealed potent activity against tumor growth through apoptosis induction.

Industrial Applications

The unique properties of this compound make it valuable in the production of specialty chemicals:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis due to its reactivity. |

| Material Science | Employed in the development of advanced materials with specific properties. |

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the oxidation of ferrocyanide in electron transport particles, affecting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound is similar in structure but contains three fluorine atoms instead of two.

4,4-Difluoro-1-phenyl-1,3-butanedione: This compound has a phenyl group instead of a furan ring.

Uniqueness

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione is unique due to its specific combination of a furan ring and two fluorine atoms, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione is a synthetic compound that belongs to the class of fluorinated diketones. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features a furan ring, which is known for its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds with furan moieties often exhibit antimicrobial activity. The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In a study examining the structure-activity relationship (SAR), it was found that the presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes and exert antimicrobial effects.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. A notable study demonstrated that this compound exhibits selective cytotoxicity against human cancer cells, including breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HT-29 (Colon) | 20 | Cell cycle arrest |

| Jurkat (Leukemia) | 25 | Induction of oxidative stress |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles have also been assessed. According to safety data sheets, this compound is classified as a skin and eye irritant. Long-term exposure studies are necessary to fully understand its toxicological profile.

Case Study 1: Anticancer Activity in Breast Cancer

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases. This study highlights the potential of this compound as an anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial assays were performed using agar diffusion methods against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for both categories, suggesting broad-spectrum antimicrobial activity. Further investigations into the specific mechanisms are ongoing.

Q & A

Q. What are the recommended synthetic routes for 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione, and how can reaction conditions be optimized?

The compound can be synthesized via radical cyclization reactions using manganese(III) acetate as an oxidant. A typical protocol involves reacting 1,3-dicarbonyl precursors (e.g., acetylacetone derivatives) with furan-substituted alkenes under inert conditions. Key parameters include:

- Solvent : Acetonitrile or acetic acid.

- Temperature : 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC . Optimization may involve adjusting the molar ratio of Mn(III) acetate to substrate (typically 1.5–2.0 equivalents) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- <sup>19</sup>F-NMR : Critical for confirming fluorine substitution patterns (δ -70 to -90 ppm for CF2 groups).

- <sup>1</sup>H/<sup>13</sup>C-NMR : Assign furan protons (δ 6.3–7.5 ppm) and carbonyl carbons (δ 180–190 ppm).

- IR Spectroscopy : Strong C=O stretches (~1700 cm<sup>-1</sup>) and furan ring vibrations (~1500 cm<sup>-1</sup>).

- HMBC/NOESY : For resolving structural ambiguities in complex mixtures .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In airtight containers under inert gas (argon/nitrogen) at -20°C to prevent moisture absorption or decomposition.

- Safety : Use fume hoods for handling; avoid direct contact (flammable and potential irritant). Refer to safety protocols for analogous fluorinated diketones (e.g., 4,4,4-trifluoro derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in radical cyclization reactions?

The compound acts as a radical acceptor in Mn(III)-mediated reactions. Mn(III) oxidizes the 1,3-dicarbonyl moiety, generating a radical intermediate that undergoes regioselective addition to alkenes. Computational studies suggest the difluoro substituent lowers the LUMO energy, enhancing electrophilicity at the β-carbon. Side reactions (e.g., over-oxidation) are mitigated by optimizing Mn(III) stoichiometry .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. Challenges include:

Q. What applications exist for this compound in coordination chemistry or materials science?

Fluorinated diketones are ligands for lanthanide complexes (e.g., Ho(III)) due to their strong electron-withdrawing effects, which enhance luminescence and magnetic properties. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.